Methyl 4-[(Z)-amino(hydroxyimino)methyl]benzoate
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Overview
Description
Methyl 4-[(Z)-amino(hydroxyimino)methyl]benzoate is a useful research compound. Its molecular formula is C9H10N2O3 and its molecular weight is 194.19 g/mol. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Pharmaceutical Precursor
Methyl-2-formyl benzoate exhibits significant pharmacological activities, including antifungal, antihypertensive, anticancer, antiulcer, antipsychotic, and antiviral properties. Due to its versatility in organic synthesis, it serves as an essential structure and precursor for the discovery of new bioactive molecules. Its synthetic versatility allows it to be used as a raw material for the preparation of medical products, emphasizing its importance in synthetic fields and the pharmaceutical industry (Farooq & Ngaini, 2019).
Antioxidant Properties and Cell Protection
Chromones and their derivatives, including compounds similar to Methyl 4-[(Z)-amino(hydroxyimino)methyl]benzoate, exhibit significant antioxidant properties. These properties are crucial for neutralizing active oxygen and terminating free radicals processes that can delay or inhibit cell impairment, leading to various diseases. The presence of specific functional groups in chromones is vital for their radical scavenging activity, suggesting the potential of this compound derivatives in mitigating oxidative stress-related cellular damage (Yadav et al., 2014).
DNA Interaction and Potential for Drug Design
Compounds like this compound have the potential to interact with DNA, as evidenced by studies on Hoechst 33258 and its analogues, which bind strongly to the minor groove of double-stranded B-DNA. This binding specificity highlights the potential of such compounds in the realm of rational drug design, offering a model system to investigate molecular bases for DNA sequence recognition and binding. This can lead to the development of novel therapeutic agents targeting specific DNA sequences (Issar & Kakkar, 2013).
Biopolymer Modification and Drug Delivery Applications
The chemical modification of biopolymers using derivatives of this compound can lead to the creation of novel biopolymer ethers and esters with specific properties. These modifications can influence the functionality, degree of substitution, and substitution pattern, impacting the biopolymers' properties and potential applications in drug delivery. Advanced analytical techniques help in understanding structure-property relationships, and the formation of nanoparticles for drug delivery applications highlights the role of these compounds in developing new biomedical materials (Petzold-Welcke et al., 2014).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Properties
IUPAC Name |
methyl 4-[(Z)-N'-hydroxycarbamimidoyl]benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O3/c1-14-9(12)7-4-2-6(3-5-7)8(10)11-13/h2-5,13H,1H3,(H2,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGHWNCLZGNNKBN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=NO)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)/C(=N/O)/N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.